molecular formula C8H15ClN2O B2579485 [5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride CAS No. 2305252-01-9

[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride

Cat. No.: B2579485
CAS No.: 2305252-01-9
M. Wt: 190.67
InChI Key: OSWQYSBLNGDOQA-UHFFFAOYSA-N
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Description

[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C8H14N2O·HCl. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the electrophilic cyclization of allylic amides, which can be enhanced by Brønsted acid and tetrabutylammonium chloride . Another approach involves the palladium-catalyzed cyclization of acid chlorides and propargylamines in the presence of triethylamine as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds. These products can have significant biological and chemical properties, making them valuable in research and industry .

Scientific Research Applications

[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride is unique due to the presence of the t-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and selectivity in various applications .

Properties

IUPAC Name

(5-tert-butyl-1,3-oxazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-8(2,3)7-6(4-9)10-5-11-7;/h5H,4,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWQYSBLNGDOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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